1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea
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Description
1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.364. The purity is usually 95%.
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Scientific Research Applications
Molecular Complexation and Structural Analysis
Research has explored the complexation and structural characteristics of N-(pyridin-2-yl),N'-substituted ureas, revealing insights into their interaction with compounds like 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopic titrations and quantum chemical calculations. These studies have highlighted the substituent effect on association, demonstrating the breaking of intramolecular hydrogen bonds in urea derivatives as a crucial step for complex formation, supported by QTAIM calculation methods and single-crystal X-ray diffraction (Ośmiałowski et al., 2013).
Pharmacological and Biological Screening
A series of novel pyrimidine derivatives, including 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol and its analogs, were synthesized and evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. These compounds exhibited varying degrees of activity, with some showing exceptional anti-inflammatory effects, underscoring the potential therapeutic applications of pyridin-2-yl urea derivatives (Bhat et al., 2014).
Anticancer Agents Development
The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been conducted, targeting anticancer properties. These derivatives underwent antiproliferative activity assessment against various cancer cell lines, revealing some compounds with significant inhibitory effects, comparable to known anticancer drugs. This research pinpoints the urea scaffold's role in developing new anticancer agents, potentially offering insights into BRAF inhibitors for further exploration (Feng et al., 2020).
Gelation and Material Science Applications
Studies on low molecular weight salt hydrogelators, such as 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, have shown the capability to form hydrogels in the presence of different acids, with the gel's rheology and morphology being tunable by the anion type. This anion-dependent modulation of physical properties offers a method for adjusting the characteristics of hydrogels, which is crucial for various applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-phenyl-3-[(3-pyridin-2-yloxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-16-8-2-1-3-9-16)21-14-15-7-6-10-17(13-15)24-18-11-4-5-12-20-18/h1-13H,14H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTKPKACDJOBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.